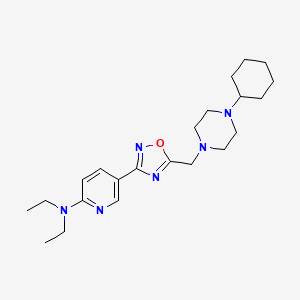

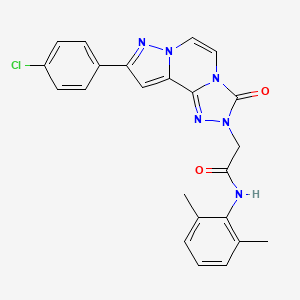

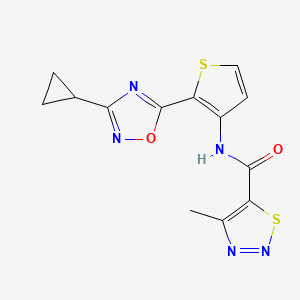

4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with structures similar to “4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one” often exhibit a wide range of pharmacological activities . They are typically employed in the design of privileged structures in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of various precursors in different molar ratios . For instance, new complexes can be obtained from solution or hydrothermal reactions of metal salts with similar compounds .Molecular Structure Analysis

The molecular structure of similar compounds can be complex. For example, new complexes obtained from reactions of metal salts with similar compounds can form 1D zigzag coordination chains .Chemical Reactions Analysis

Similar compounds can undergo various chemical reactions. For instance, they can be involved in hydrothermal reactions with metal salts to form new complexes .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one and its derivatives have been synthesized and evaluated for antimicrobial activities. For instance, Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. These compounds showed varying degrees of antimicrobial activity, indicating their potential in this field (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Molecular Structure and Synthesis

The molecular structure of related compounds is another area of study. Hwang et al. (2006) synthesized and analyzed the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, which provided insights into the structural aspects of these compounds (Hwang, Tu, Wang, & Lee, 2006).

Fiber Reactive Triazinyl Derivatives

In textile chemistry, Renfrew et al. (2003) studied the synthesis of 4-arylamino-6-chloro-1,3,5-triazin-2(1H)-ones and their potential as fiber reactive triazinyl derivatives. This research highlighted the application of such compounds in creating novel dyes and pigments for textiles (Renfrew, Phillips, & Bates, 2003).

Drug Delivery Applications

Mattsson et al. (2010) explored the drug delivery potential of lipophilic pyrenyl derivatives by encapsulation in a water-soluble metalla-cage. This study indicates the role of such compounds in enhancing drug delivery mechanisms (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).

Synthesis and Surface Activity

The synthesis and surface activity of 1,2,4-triazole derivatives have been investigated by El-Sayed (2006). These derivatives have applications in both antimicrobial activities and as surface-active agents (El-Sayed, 2006).

Crystal Structure Analysis

Jeon et al. (2015) conducted a study on the crystal structure of pymetrozine, which is related to this compound. Understanding the crystal structure can provide insights into the physical and chemical properties of these compounds (Jeon, Kim, Kang, & Kim, 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

4-amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5OS/c10-14-8(15)5-12-13-9(14)16-6-7-3-1-2-4-11-7/h1-5H,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRIVOLIXKXNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=CC(=O)N2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331763 |

Source

|

| Record name | 4-amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824308 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

869068-71-3 |

Source

|

| Record name | 4-amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2935069.png)

![N-cyclopentyl-2-[[3-(2-methylprop-2-enyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2935071.png)

![tert-butyl 4-(2-oxo-2-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2935072.png)

![N-(2-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2935077.png)

![1-(2,9-Dioxa-6-azaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2935083.png)

![3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine](/img/structure/B2935087.png)